2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride
Overview
Description
2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride is a useful research compound. Its molecular formula is C16H25BrClNO and its molecular weight is 362.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation of Bromophenols and Formation of Brominated Polymeric Products
A study explored the oxidation kinetics of several bromophenols and the potential formation of brominated polymeric products during water treatment with potassium permanganate. Brominated dimeric products such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) were produced, indicating the environmental and toxicological significance of these reactions (Jiang et al., 2014).
Catalyzed Oxidation of Bromide
Another study described the (Schiff base)vanadium(V) complex catalyzed oxidation of Br− with tert-butyl hydroperoxide in nonaqueous solvents, which was applied for the synthesis of functionalized cyclic ethers. This highlights a method for in situ generation of bromine and its application in organic synthesis (Greb et al., 2004).
Enhanced Brightness Emission-Tuned Nanoparticles
Research on three-coordinate complexes for initiating Suzuki-Miyaura chain growth polymerization, leading to the creation of bright fluorescent nanoparticles with potential applications in optoelectronics and bioimaging, was conducted. The study emphasizes the role of brominated precursors in polymer chemistry and material science (Fischer et al., 2013).
Synthesis of Poly(Ether Imide)s
A study focused on the synthesis and characterization of new highly organosoluble poly(ether imide)s derived from a specific dianhydride, showcasing the importance of brominated compounds in the development of new polymers with advanced properties (Liaw et al., 2001).
Properties
IUPAC Name |
3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-4-16(2,3)12-7-8-15(14(17)10-12)19-13-6-5-9-18-11-13;/h7-8,10,13,18H,4-6,9,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUUDVVPSCUNHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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